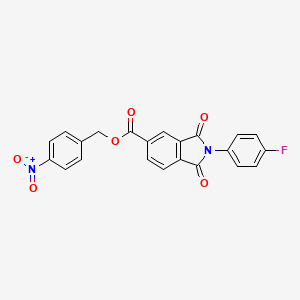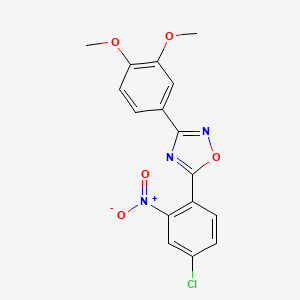![molecular formula C18H18N2O6 B3637815 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3637815.png)
4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
Overview
Description
4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is an organic compound that features a nitrobenzyl group, a methoxyphenyl group, and an amino-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate typically involves a multi-step process:
Formation of the Nitrobenzyl Intermediate: The starting material, 4-nitrobenzyl alcohol, is reacted with a suitable acylating agent to form 4-nitrobenzyl chloride.
Coupling with Methoxyphenylamine: The 4-nitrobenzyl chloride is then reacted with 4-methoxyphenylamine under basic conditions to form the intermediate 4-nitrobenzyl 4-methoxyphenylamine.
Esterification: The final step involves the esterification of the intermediate with 4-oxobutanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Reduction of Nitro Group: 4-aminobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate.
Reduction of Ester Group: 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-hydroxybutanoate.
Substitution of Methoxy Group: 4-nitrobenzyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate.
Scientific Research Applications
Chemistry
In organic synthesis, 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structure suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the ester and amine groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzyl 4-aminobutanoate: Similar structure but lacks the methoxyphenyl group.
4-methoxyphenyl 4-oxobutanoate: Similar structure but lacks the nitrobenzyl group.
4-nitrobenzyl 4-hydroxybutanoate: Similar structure but has a hydroxyl group instead of the methoxyphenyl group.
Uniqueness
4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both nitro and methoxy groups provides opportunities for diverse chemical modifications, making it a valuable compound in synthetic chemistry and potential drug development.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-25-16-8-4-14(5-9-16)19-17(21)10-11-18(22)26-12-13-2-6-15(7-3-13)20(23)24/h2-9H,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIAPMLFYLMEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B3637735.png)
![METHYL 2-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE](/img/structure/B3637744.png)

![[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B3637759.png)
![N-(2-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3637766.png)

![(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3637792.png)
![3-nitrobenzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3637793.png)
![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B3637795.png)

![3-nitrobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B3637805.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3637810.png)
![N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3637830.png)
![3-(2-furylmethyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3637832.png)
